(4,5-Dichloro-1-methyl-1H-pyrazol-3-YL)methylamine
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Overview
Description
(4,5-Dichloro-1-methyl-1H-pyrazol-3-YL)methylamine is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two chlorine atoms at positions 4 and 5, a methyl group at position 1, and a methylamine group at position 3. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-1-methyl-1H-pyrazol-3-YL)methylamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dichloro-1-methylpyrazole with formaldehyde and methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is often purified using recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dichloro-1-methyl-1H-pyrazol-3-YL)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms at positions 4 and 5 can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4,5-Dichloro-1-methyl-1H-pyrazol-3-YL)methylamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. The presence of chlorine atoms and the pyrazole ring contribute to its biological activity .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of (4,5-Dichloro-1-methyl-1H-pyrazol-3-YL)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(4,5-dichloro-1H-pyrazol-3-yl)urea
- 4,5-Dichloro-1-methyl-1H-pyrazole-3-carboxylic acid
- 4,5-Dichloro-1-methyl-1H-pyrazole-3-thiol
Uniqueness
Compared to similar compounds, (4,5-Dichloro-1-methyl-1H-pyrazol-3-YL)methylamine exhibits unique reactivity due to the presence of the methylamine group at position 3. This functional group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H7Cl2N3 |
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Molecular Weight |
180.03 g/mol |
IUPAC Name |
(4,5-dichloro-1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C5H7Cl2N3/c1-10-5(7)4(6)3(2-8)9-10/h2,8H2,1H3 |
InChI Key |
ACKDGAGWVNOOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)CN)Cl)Cl |
Origin of Product |
United States |
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